
2-Aza-2-benzyl-7-bromo-6-hydroxy-2-bicyclo(2.2.1)heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aza-2-benzyl-7-bromo-6-hydroxy-2-bicyclo(2.2.1)heptane is a complex organic compound with the molecular formula C13H16BrNO and a molar mass of 282.18 g/mol . This compound is characterized by its unique bicyclic structure, which includes a bromine atom, a hydroxyl group, and an aza-bicycloheptane framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aza-2-benzyl-7-bromo-6-hydroxy-2-bicyclo(2.2.1)heptane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicycloheptane structure.
Introduction of the Aza Group: The aza group can be introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the bicyclic core.
Bromination: The bromine atom is introduced through an electrophilic bromination reaction, typically using bromine or a bromine-containing reagent.
Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, where a suitable oxidizing agent converts a precursor group (e.g., an alcohol) to the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aza-2-benzyl-7-bromo-6-hydroxy-2-bicyclo(2.2.1)heptane can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Addition: The double bonds in the bicyclic core can undergo addition reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common nucleophiles include sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR).
Addition: Common electrophiles include halogens (e.g., Br2, Cl2) and acids (e.g., HCl, HBr).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with an amine may yield an amino derivative.
Wissenschaftliche Forschungsanwendungen
2-Aza-2-benzyl-7-bromo-6-hydroxy-2-bicyclo(2.2.1)heptane has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: This compound has potential therapeutic applications, including as an antimicrobial agent and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 2-Aza-2-benzyl-7-bromo-6-hydroxy-2-bicyclo(2.2.1)heptane involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play key roles in its reactivity and biological activity. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aza-2-benzyl-7-bromo-2-bicyclo(2.2.1)heptane: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
2-Aza-2-benzyl-6-hydroxy-2-bicyclo(2.2.1)heptane: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Aza-2-benzyl-7-chloro-6-hydroxy-2-bicyclo(2.2.1)heptane: Contains a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
Uniqueness
2-Aza-2-benzyl-7-bromo-6-hydroxy-2-bicyclo(221)heptane is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H16BrNO |
|---|---|
Molekulargewicht |
282.18 g/mol |
IUPAC-Name |
(1R,4R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptan-6-ol |
InChI |
InChI=1S/C13H16BrNO/c14-12-10-6-11(16)13(12)15(8-10)7-9-4-2-1-3-5-9/h1-5,10-13,16H,6-8H2/t10-,11?,12?,13-/m1/s1 |
InChI-Schlüssel |
FTTFJOMXKVYTED-IKWCTNDRSA-N |
Isomerische SMILES |
C1[C@@H]2CN([C@H](C1O)C2Br)CC3=CC=CC=C3 |
Kanonische SMILES |
C1C2CN(C(C1O)C2Br)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


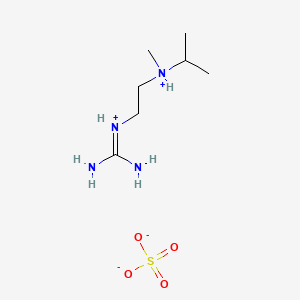
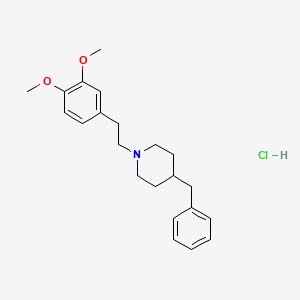
![3,7,9-Trioxabicyclo[3.3.1]nonane](/img/structure/B13735919.png)
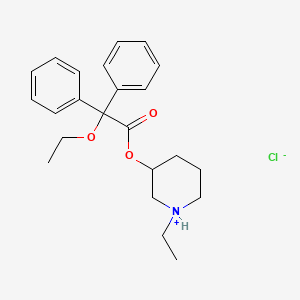
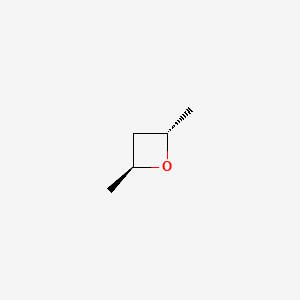
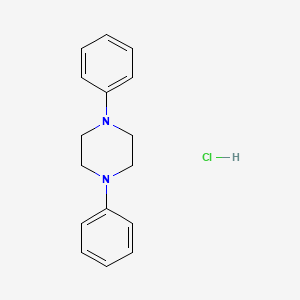

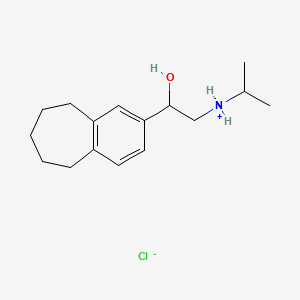
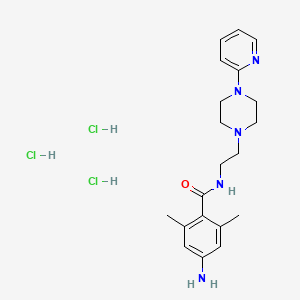
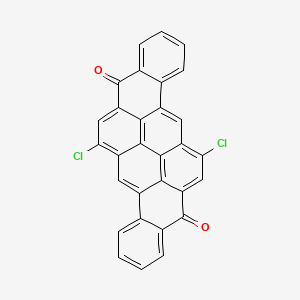
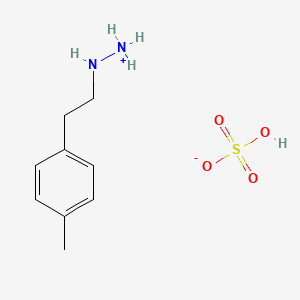
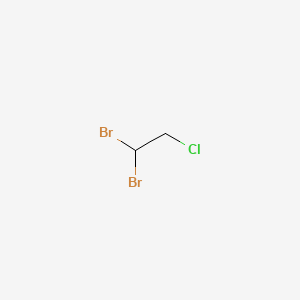
![1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13735972.png)
![(3R,4R)-rel-Tetrahydro-N-hydroxy-4-[[4-[(2-methyl-4-quinolinyl)methoxy]benzoyl]amino]-2H-pyran-3-carboxamide](/img/structure/B13735975.png)
